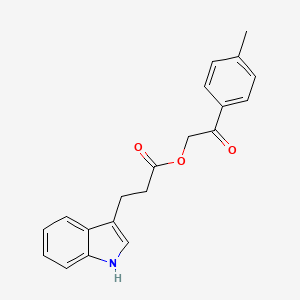

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate

Description

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-6-8-15(9-7-14)19(22)13-24-20(23)11-10-16-12-21-18-5-3-2-4-17(16)18/h2-9,12,21H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPYZSNWYRILFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods and Reaction Optimization

Sulfoxonium Ylide-Mediated Esterification

The most efficient synthesis of 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate is detailed in a protocol utilizing sulfoxonium ylide as a coupling agent. In a nitrogen atmosphere, 3-(1H-indol-3-yl)propanoic acid (0.02 mmol) and 2-(p-tolyl)-2-oxoethyl bromide (1.0 equiv) were dissolved in anhydrous dimethylformamide (DMF). Sulfoxonium ylide (2.0 equiv) was added dropwise, followed by heating at 110°C for 12 hours. The reaction progress was monitored via thin-layer chromatography (TLC), and upon completion, the mixture was cooled, diluted with methanol, and concentrated under reduced pressure.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 110°C |

| Reaction Time | 12 hours |

| Catalyst | Sulfoxonium ylide |

| Atmosphere | Nitrogen |

| Workup | Methanol dilution, vacuum concentration |

This method achieved an 83% isolated yield after column chromatography (petroleum ether/ethyl acetate, 2:1).

Purification and Characterization

Column Chromatography

Crude product purification was performed using silica gel column chromatography with a petroleum ether/ethyl acetate gradient (2:1). The target compound eluted as a yellow solid, confirmed via ¹H NMR and ¹³C NMR spectroscopy.

¹H NMR Data (600 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.23 | Broad singlet | 1H | Indole NH |

| 7.79 | Doublet | 2H | p-Tolyl aromatic protons |

| 7.66 | Doublet | 1H | Indole C7-H |

| 7.33–7.12 | Multiplet | 6H | Remaining aromatic protons |

| 5.33 | Singlet | 2H | Oxoethyl CH₂ |

| 3.96 | Singlet | 2H | Propanoate CH₂ |

| 2.41 | Singlet | 3H | p-Tolyl methyl |

¹³C NMR Data (150 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 192.4 | Ketone carbonyl |

| 170.1 | Ester carbonyl |

| 143.2–115.7 | Aromatic carbons |

| 67.1 | Oxoethyl CH₂ |

| 42.4 | Propanoate CH₂ |

| 21.6 | p-Tolyl methyl |

Scalability and Automation

The use of an Opentrons 8-channel pipetting device enabled high-throughput synthesis by standardizing reagent addition and dilution steps. Automated liquid handling reduced human error and improved reproducibility, particularly during methanol dilution and chloroform dissolution phases.

Comparative Analysis of Indole Propanoate Derivatives

Synthetic approaches to structurally related compounds highlight the superiority of sulfoxonium ylide in esterification:

Challenges and Limitations

- Sensitivity to Moisture : The reaction requires strict anhydrous conditions due to the hygroscopic nature of sulfoxonium ylide.

- Byproduct Formation : Competitive ketonization or over-alkylation may occur if stoichiometry deviates.

- Cost of Automation : While Opentrons systems enhance reproducibility, their initial investment limits accessibility for small-scale labs.

Chemical Reactions Analysis

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s indole moiety makes it a candidate for studying various biological processes and interactions.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate include other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Indole-2-carboxylate derivatives: Known for their antiviral properties.

What sets 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate apart is its unique combination of the indole moiety with the 2-oxo-2-(p-tolyl)ethyl group, which may confer distinct biological and chemical properties.

Biological Activity

The compound 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate typically involves the reaction of p-tolyl acetic acid derivatives with indole in the presence of appropriate catalysts. The synthetic pathway can be summarized as follows:

- Starting Materials : p-tolyl acetic acid and indole.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as dichloromethane or ethanol.

- Yield : The yield of the final product can vary but typically ranges from 60% to 85% depending on the reaction conditions and purification methods employed.

Anticancer Activity

Recent studies have shown that 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate exhibits significant anticancer properties. For instance, in vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma).

| Cell Line | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| A549 | 25 | 40 |

| Caco-2 | 15 | 30 |

These results suggest a structure-dependent anticancer activity, with the Caco-2 cells showing higher susceptibility compared to A549 cells .

The proposed mechanism of action for the anticancer effects of this compound involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, inhibiting their ability to proliferate.

Case Studies

Several case studies highlight the efficacy of 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate in preclinical settings:

- Study on A549 Cells : In a controlled experiment, treatment with the compound led to a significant reduction in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

- Caco-2 Cell Line Study : Another study focused on colorectal cancer cells revealed that treatment with 15 µM resulted in a viability drop to about 30%, indicating potent anticancer activity. The study also noted that the compound's effectiveness was enhanced when used in combination with other chemotherapeutic agents .

Q & A

How can researchers design a synthetic route for 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate, and what analytical methods validate intermediates?

Methodological Answer:

A plausible synthetic route involves sequential esterification and indole coupling. For example, coupling 3-(1H-indol-3-yl)propanoic acid with 2-oxo-2-(p-tolyl)ethyl bromide under Mitsunobu or Steglich conditions may yield the target compound. Validate intermediates using:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.

- High-resolution mass spectrometry (HRMS) to verify molecular weights (e.g., observed m/z 809.3128 vs. calculated 809.3132 in related esters ).

- Thin-layer chromatography (TLC) with UV/fluorescence detection to track indole-containing intermediates.

What crystallographic tools are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Use:

- SHELX suite (SHELXL/SHELXS) for structure solution and refinement, leveraging its robustness for small-molecule crystallography .

- WinGX/ORTEP-3 for graphical representation and thermal ellipsoid analysis .

- Address twinning or disorder by refining occupancy ratios and applying restraints to overlapping electron densities.

How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable-temperature NMR to assess dynamic processes (e.g., rotameric equilibria in esters).

- 2D-COSY/NOESY to confirm coupling networks and spatial proximity of protons.

- DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data, resolving discrepancies arising from conformational flexibility .

What safety protocols are advised given limited toxicological data for this compound?

Methodological Answer:

Based on structurally related indole esters:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators for airborne particulates .

- Ventilation: Perform reactions in fume hoods to mitigate respiratory irritation (H335 hazard ).

- Waste disposal: Neutralize acidic/basic byproducts before disposal via licensed services .

How can computational methods predict the stability of 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., ester or indole moieties).

- Molecular dynamics simulations: Model hydrolysis kinetics in aqueous buffers (pH 4–10) to predict degradation pathways.

- Thermogravimetric analysis (TGA): Experimentally validate decomposition temperatures .

What strategies optimize HPLC purification for this compound, given its polarity and indole fluorescence?

Methodological Answer:

- Column selection: Use C18 reverse-phase columns with trifluoroacetic acid (0.1% TFA) in mobile phases to enhance peak resolution.

- Detection: Employ fluorescence detection (λex = 280 nm, λem = 350 nm) for indole-specific sensitivity .

- Gradient elution: Start with 20% acetonitrile/water, increasing to 80% over 20 minutes to separate polar byproducts.

How can researchers investigate the biological activity of this compound using in silico tools?

Methodological Answer:

- Molecular docking (AutoDock/Vina): Screen against targets like opioid receptors or neurokinin-1, leveraging structural homology with bioactive esters .

- ADMET prediction (SwissADME): Estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.

- QSAR models: Corrogate substituent effects (e.g., p-tolyl vs. nitro groups) on activity .

What experimental controls are critical for reproducibility in kinetic studies of this compound’s reactions?

Methodological Answer:

- Internal standards: Use deuterated analogs (e.g., D4-indole) for NMR quantification.

- Temperature control: Perform reactions in jacketed reactors (±0.1°C) to minimize thermal drift.

- Catalyst screening: Compare yields across Pd/C, Ni, or enzyme-mediated conditions to identify optimal systems .

How should conflicting bioactivity data from different assay platforms be reconciled?

Methodological Answer:

- Dose-response normalization: Express activity as IC50 or EC50 relative to positive controls (e.g., cisplatin for cytotoxicity).

- Assay cross-validation: Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Meta-analysis: Pool data from ≥3 independent studies, applying statistical weighting for outliers .

What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in this compound’s solid-state structure?

Methodological Answer:

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., C–H···O, π-π) using CrystalExplorer .

- PXRD: Compare experimental and simulated patterns to confirm polymorphism or co-crystallization.

- Solid-state NMR: Probe <sup>13</sup>C chemical shifts to validate crystallographic packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.